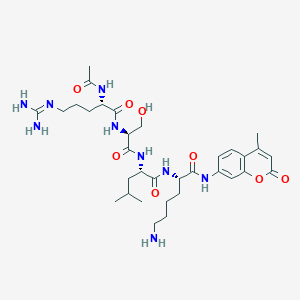

Ac-Arg-Ser-Leu-Lys-AMC

Description

Significance of Fluorogenic Substrates in Enzyme Activity Profiling

Fluorogenic substrates are molecules engineered to be non-fluorescent or weakly fluorescent until they are acted upon by a specific enzyme. biorxiv.org This "turn-on" mechanism provides a direct and continuous way to measure enzymatic reactions. Their significance in enzyme activity profiling is multifaceted:

High Sensitivity: The release of a fluorophore can lead to a dramatic increase in fluorescence, allowing for the detection of very low levels of enzyme activity. biorxiv.org For instance, certain substrates can enable the quantification of proteases at concentrations as low as the picomolar or even femtomolar range. nih.gov

Real-Time Monitoring: Unlike endpoint assays, fluorogenic substrates allow for the continuous measurement of reaction kinetics, providing detailed insights into the enzyme's catalytic efficiency and mechanism. nih.gov

High-Throughput Screening (HTS): The simplicity and sensitivity of fluorescence-based assays make them ideal for HTS, a process used in drug discovery to test large libraries of chemical compounds for their potential to inhibit or modulate enzyme activity. nih.gov

Specificity Studies: By synthesizing various peptide sequences linked to a fluorophore, researchers can determine the specific amino acid sequences a protease prefers to cleave, which is crucial for understanding its biological function and for designing selective inhibitors. researchgate.net

The 7-Amino-4-methylcoumarin (B1665955) (AMC) Reporting System in Protease Assays

The 7-Amino-4-methylcoumarin (AMC) moiety is one of the most widely used reporting groups in the design of fluorogenic protease substrates. pnas.orghellobio.com The system's utility is based on a straightforward principle:

When the AMC molecule is attached to the C-terminus of a peptide via an amide bond, its fluorescence is quenched. biorxiv.orgpnas.org This peptide-AMC conjugate serves as the substrate for a protease. Upon enzymatic cleavage of the amide bond between the peptide and the AMC, the free AMC is liberated. pnas.org The released 7-Amino-4-methylcoumarin is highly fluorescent, emitting a bright blue light (typically around 440-460 nm) when excited with ultraviolet light (around 345-380 nm). pnas.orgnih.govgoogle.com

The rate of the increase in fluorescence is directly proportional to the rate of substrate cleavage, providing a simple and robust method to quantify protease activity. pnas.org This AMC-based system is a well-established and reliable method for determining protease specificity and for conducting kinetic analyses of enzyme inhibition. researchgate.netechelon-inc.com

Evolution of Synthetic Peptide Substrates for Protease Characterization

The development of synthetic peptide substrates has evolved significantly, moving from simple chromogenic and fluorogenic molecules to complex libraries and advanced reporter systems. Initially, researchers used single peptide sequences to probe the activity of a known enzyme. However, with the discovery of vast numbers of new proteases, there arose a need for more rapid and comprehensive methods to determine their substrate specificity. hellobio.comnih.gov

This led to the development of combinatorial substrate libraries, such as positional scanning synthetic combinatorial libraries (PS-SCL). nih.gov These libraries contain a vast collection of different peptide sequences, allowing researchers to rapidly screen and identify the optimal cleavage motif for a given protease. researchgate.net

Further evolution in this field includes:

Novel Fluorophores: While AMC remains popular, other fluorophores have been developed. For example, 7-amino-4-carbamoylmethylcoumarin (ACC) offers an enhanced fluorescence yield compared to AMC, allowing for more sensitive detection of proteolytic activity. hellobio.comnih.gov Rhodamine-based fluorogenic substrates have also been developed to provide red-shifted fluorescence, which can reduce interference from other compounds in an assay. chemimpex.com

FRET Substrates: Förster Resonance Energy Transfer (FRET) substrates utilize a pair of fluorophores (a donor and an acceptor). Cleavage of the peptide separating the pair leads to a change in the FRET signal, providing another sensitive detection method.

Advanced Screening Platforms: Modern approaches leverage technologies like phage display and deep learning to identify or design highly selective and efficient protease substrates, accelerating research into enzyme function and the development of targeted diagnostics and therapeutics.

Ac-Arg-Ser-Leu-Lys-AMC: A Specific Tool for Site-1 Protease

This compound, also known as Ac-RSLK-AMC, is a fluorogenic substrate specifically designed for Site-1 Protease (S1P). S1P is a critical enzyme involved in cellular processes such as cholesterol metabolism through the activation of sterol regulatory element-binding proteins (SREBPs). nih.gov The peptide sequence Arg-Ser-Leu-Lys corresponds to a cleavage site recognized by S1P.

When Ac-RSLK-AMC is cleaved by S1P, the free AMC fluorophore is released, and its fluorescence can be measured to quantify the enzyme's activity. This substrate is used in biochemical assays to study S1P kinetics, characterize its activity, and screen for potential inhibitors. nih.gov

Detailed Research Findings

In a 2025 study published in PNAS, researchers used this compound to perform a detailed Michaelis-Menten analysis of Site-1 Protease. They determined the kinetic parameters for the cleavage of this substrate by both the wild-type S1P enzyme complex and a mutant version (S1PI308A). nih.gov The results demonstrated that the I308A mutation resulted in a significant increase in catalytic efficiency. nih.gov

| Enzyme | Km (µM) | Vmax (min-1) |

| S1Pecto/SPRINGecto (Wild-Type) | 53 | 1.2 |

| S1PectoI308A/SPRINGecto (Mutant) | 11 | 18.7 |

| Data from PNAS. nih.gov |

Structure

2D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-6-amino-N-(4-methyl-2-oxochromen-7-yl)hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H51N9O8/c1-18(2)14-25(41-32(49)26(17-43)42-30(47)23(38-20(4)44)9-7-13-37-33(35)36)31(48)40-24(8-5-6-12-34)29(46)39-21-10-11-22-19(3)15-28(45)50-27(22)16-21/h10-11,15-16,18,23-26,43H,5-9,12-14,17,34H2,1-4H3,(H,38,44)(H,39,46)(H,40,48)(H,41,49)(H,42,47)(H4,35,36,37)/t23-,24-,25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVPQHIMGLOTCBK-CQJMVLFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H51N9O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

701.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ac Arg Ser Leu Lys Amc As a Mechanistic Probe for Site 1 Protease S1p Activity

Site-1 Protease (S1P) in Mammalian Biology: An Overview of Research Contexts

Site-1 Protease, also known as Subtilisin/Kexin-Isozyme 1 (SKI-1), is a membrane-bound serine protease that plays a crucial role in various cellular processes. nih.govuniprot.org Its primary function involves the proteolytic activation of latent transcription factors within the Golgi apparatus. nih.govpnas.org

S1P's Role in Sterol Regulatory Element-Binding Protein (SREBP) Processing and Lipid Homeostasis Research

A primary and extensively studied function of S1P is its indispensable role in the regulation of lipid homeostasis through the cleavage of Sterol Regulatory Element-Binding Proteins (SREBPs). pnas.orgmdpi.comnih.gov SREBPs are transcription factors that control the synthesis of cholesterol and fatty acids. nih.gov They are initially synthesized as inactive precursors embedded in the endoplasmic reticulum (ER) membrane. nih.gov

When cellular sterol levels are low, a protein called SREBP cleavage-activating protein (SCAP) escorts SREBPs from the ER to the Golgi apparatus. mdpi.comnih.gov Within the Golgi, S1P initiates a two-step proteolytic activation of SREBPs. pnas.orgnih.gov The first cleavage, mediated by S1P, occurs in the luminal loop of the SREBP precursor. pnas.org This initial cut separates the N-terminal and C-terminal domains of the protein. nih.gov This event is a prerequisite for the second cleavage by Site-2 Protease (S2P), which releases the mature, transcriptionally active N-terminal domain of the SREBP. pnas.orgnih.gov This active fragment then translocates to the nucleus to activate the transcription of genes involved in cholesterol and fatty acid biosynthesis, thereby restoring lipid balance. mdpi.com The inhibition of S1P activity by high sterol levels, mediated by SCAP, is a key feedback mechanism that maintains cellular cholesterol homeostasis. pnas.org

Other Biological Pathways and Research Areas Involving S1P Activity

Beyond its central role in lipid metabolism, S1P is implicated in a range of other critical biological pathways:

Unfolded Protein Response (UPR): S1P is involved in the activation of Activating Transcription Factor 6 (ATF6), a key sensor and transducer of the UPR. nih.govplos.org The UPR is a cellular stress response to the accumulation of unfolded or misfolded proteins in the ER. plos.org Similar to SREBP processing, S1P cleaves ATF6 in the Golgi, initiating its activation and subsequent signaling to alleviate ER stress. nih.gov

Lysosome Biogenesis: Research indicates that S1P plays a role in the formation of lysosomes by cleaving the precursor of GlcNAc-1-phosphotransferase α/β-subunit, which is essential for the mannose-6-phosphate (B13060355) targeting signal on lysosomal enzymes. oup.com

Viral Infection: S1P is known to process the glycoprotein (B1211001) precursors of certain viruses, such as the Lassa virus, which is crucial for viral fusion with host cell membranes. nih.govasm.org

Skeletal Development: Studies in mice have shown that the absence of S1P in cartilage leads to abnormal cartilage development and a lack of endochondral bone formation, suggesting a vital role for S1P in skeletal biology that may be independent of its known functions in lipid homeostasis. plos.org

Pro-protein Processing: S1P is involved in the cleavage of other pro-proteins, including the (pro)renin receptor, contributing to the generation of its soluble form. oup.com

Substrate Specificity of Site-1 Protease: Analysis of Ac-Arg-Ser-Leu-Lys-AMC Cleavage Site

The fluorogenic substrate this compound is designed to mimic the cleavage site recognized by S1P. ruixibiotech.comglpbio.com The cleavage of the amide bond between Lysine (Lys) and the 7-amino-4-methylcoumarin (B1665955) (AMC) group by S1P results in the release of the fluorescent AMC molecule, allowing for the quantification of enzyme activity. echelon-inc.com

Elucidation of P1-P4 Prime and Non-Prime Recognition Elements

The specificity of protease cleavage is determined by the amino acid residues at and around the scissile bond. These positions are denoted as P4-P3-P2-P1↓P1'-P2'-P3'-P4', where the arrow indicates the cleavage site. wur.nl For S1P, the recognition motif is generally characterized as R-X-(L/I/V)-Z↓, where X can be any amino acid except Cysteine or Proline, and Z is preferably Leucine or Lysine. pnas.orgnih.gov

P4 Position: A basic residue, typically Arginine (Arg), at the P4 position is an absolute requirement for S1P cleavage. pnas.orgpnas.org

P2 Position: S1P shows a preference for Leucine (Leu), Isoleucine (Ile), or Valine (Val) at the P2 position. pnas.orgnih.gov Structural studies suggest that the S2 subsite of S1P is somewhat occluded, and conformational changes may be necessary to accommodate the P2 residue. pnas.org

P1 Position: Leucine (Leu) is strongly preferred at the P1 position. pnas.org While Lysine (Lys) can also be accommodated, Valine is strictly excluded. pnas.org

Flanking Residues: While the P1-P4 motif is crucial, residues outside of this core sequence can also influence cleavage efficiency. For example, an aromatic residue at the P7 position has been shown to enhance the cleavage of some viral substrates by S1P. asm.orgpnas.org

The sequence of this compound, with Arginine at P4, Serine at P3, Leucine at P2, and Lysine at P1, aligns with the known substrate preferences of S1P.

Comparative Analysis with Endogenous S1P Substrates

The this compound sequence corresponds to an internal propeptide cleavage site that generates the active form of S1P itself. ruixibiotech.comglpbio.com This highlights the substrate's relevance to the enzyme's own activation mechanism. When compared to other endogenous substrates, similarities in the core recognition motif are evident.

| Substrate | P4 | P3 | P2 | P1 | Cleavage Site |

| This compound | Arg | Ser | Leu | Lys | Lys↓AMC |

| SREBP-2 | Arg | Ser | Val | Leu | Leu↓Ser |

| ATF6 | Arg | His | Leu | Leu | Leu↓Leu |

| S1P Propeptide | Arg | Arg | Leu | Leu | Leu↓Leu |

| (Pro)renin Receptor | Arg | Thr | Ile | Leu | Leu↓ |

Data sourced from multiple studies. uniprot.orgpnas.orgoup.com

This table illustrates the conserved nature of the P4 Arg and the preference for hydrophobic residues at the P2 and P1 positions across various S1P substrates. The this compound peptide effectively mimics these key recognition features.

Kinetic Analysis of this compound Hydrolysis by S1P

Fluorogenic substrates like this compound are instrumental in determining the kinetic parameters of S1P activity, such as the Michaelis constant (Km) and the maximum velocity (Vmax). capes.gov.br These parameters provide quantitative measures of the enzyme's affinity for the substrate and its catalytic efficiency.

The activity of S1P is typically measured by monitoring the increase in fluorescence over time as the AMC group is liberated. echelon-inc.comcapes.gov.br The initial rates of the reaction at various substrate concentrations are used to calculate Km and Vmax by fitting the data to the Michaelis-Menten equation. capes.gov.br

While specific Km and Vmax values for the hydrolysis of this compound by S1P are context-dependent and can vary based on experimental conditions (e.g., enzyme preparation, buffer composition, temperature), the use of such fluorogenic substrates is a standard method for these determinations. capes.gov.br For instance, studies on related fluorogenic peptides and S1P have demonstrated the utility of this approach. Research has shown that a mutant S1P (I308A) exhibited approximately 15-fold higher activity against an Ac-RSLK-AMC peptide compared to the wild-type enzyme, highlighting how kinetic analysis can reveal insights into enzyme structure and function. pnas.org

The development of various fluorogenic substrates, including those based on viral cleavage sites, has enabled comparative kinetic studies. For example, a substrate derived from the Lassa virus glycoprotein was found to be cleaved 10-fold more efficiently than a previously known optimal S1P substrate, demonstrating the power of these tools in identifying highly efficient substrates for enzymatic assays. nih.gov

Determination of Michaelis-Menten Parameters (K_m, V_max, k_cat)

The use of this compound allows for the precise determination of key enzymatic constants that define the interaction between S1P and its substrate, according to the Michaelis-Menten model. These parameters—the Michaelis constant (K_m), maximum velocity (V_max), and catalytic constant (k_cat)—are fundamental to characterizing the enzyme's efficiency and affinity.

K_m (Michaelis Constant): This parameter represents the substrate concentration at which the reaction rate is half of V_max. It is an inverse measure of the affinity of the enzyme for its substrate; a lower K_m value indicates a higher affinity.

V_max (Maximum Velocity): This is the maximum rate of the reaction when the enzyme is saturated with the substrate. It is directly proportional to the enzyme concentration.

k_cat (Catalytic Constant or Turnover Number): This constant represents the number of substrate molecules converted to product per enzyme molecule per unit of time. It is calculated as V_max / [E], where [E] is the total enzyme concentration.

k_cat/K_m (Catalytic Efficiency): This ratio is considered the specificity constant and provides a measure of how efficiently an enzyme converts a substrate into a product. It accounts for both the binding affinity (K_m) and the catalytic rate (k_cat).

Detailed kinetic studies have been performed on the ectodomain of S1P in complex with its required cofactor, SPRING (S1P-regulating gene). In one such study, the cleavage of this compound by the S1P/SPRING complex was analyzed. The Michaelis-Menten parameters were determined by measuring the initial reaction velocities at various substrate concentrations and fitting the data to the Michaelis-Menten equation using non-linear regression. pnas.org

A study also investigated a gain-of-function mutant, S1PI308A, which demonstrated significantly altered kinetics compared to the wild-type enzyme. The mutation led to a nearly 16-fold increase in V_max and a five-fold decrease in K_m, indicating both a faster turnover rate and a higher affinity for the this compound substrate. pnas.org

Below is an interactive data table summarizing the kinetic parameters found in this research.

| Enzyme | K_m (μM) | V_max (min⁻¹) | Reference |

|---|---|---|---|

| S1Pecto/SPRINGecto (Wild-Type) | 53 | 1.2 | pnas.org |

| S1PI308Aecto/SPRINGecto (Mutant) | 11 | 18.7 | pnas.org |

Steady-State and Pre-Steady-State Kinetic Investigations

Kinetic analysis of enzyme-catalyzed reactions can be divided into two phases: the pre-steady-state and the steady-state. The fluorogenic nature of this compound is suitable for both types of investigations.

Steady-State Kinetic Investigations: This is the most common form of enzyme kinetic analysis, performed under conditions where the concentration of the enzyme-substrate complex remains relatively constant over time. The Michaelis-Menten parameters (K_m and k_cat) are determined from steady-state measurements. nih.gov The experimental approach involves measuring the initial reaction rates (the linear phase of product formation over time) across a range of substrate concentrations. pnas.org For S1P, such experiments are typically conducted by incubating a fixed amount of the enzyme with varying concentrations of this compound and monitoring the continuous release of AMC fluorescence. pnas.org This approach was used to determine the K_m and V_max values shown in the table above and to characterize the mode of inhibition by small molecules like PF-429242, which was found to be a competitive inhibitor of S1P with a determined inhibitory constant (K_i) of 12 nM. pnas.org

Pre-Steady-State Kinetic Investigations: This type of analysis focuses on the initial moments of the enzymatic reaction (typically milliseconds to seconds) before the steady state is reached. During this phase, the formation and breakdown of the initial enzyme-substrate complex can be observed. Pre-steady-state kinetics can provide detailed insights into individual steps of the catalytic mechanism, such as the rates of substrate binding (k₁), substrate dissociation (k₋₁), and acylation (k₂). nih.gov These investigations often require specialized rapid-mixing equipment (like a stopped-flow apparatus) to measure the rapid "burst" of product formation that occurs as the first round of substrate is turned over. While specific pre-steady-state kinetic data for S1P using this compound is not prominently available in published literature, the principles of such analysis are well-established for serine proteases. nih.gov Such an investigation would allow for the dissection of the complete kinetic pathway of S1P cleavage.

Influence of Environmental Factors on S1P Activity with this compound (e.g., pH Optimization)

The catalytic activity of enzymes is highly dependent on environmental conditions such as pH and temperature. The use of this compound allows for the systematic study of these influences on S1P function.

pH Optimization: The pH of the reaction buffer can significantly affect an enzyme's activity by altering the ionization state of amino acid residues in the active site and on the substrate. researchgate.net To determine the optimal pH for S1P, enzymatic assays using this compound would be performed across a wide pH range (e.g., pH 4 to 11). nih.gov This typically involves using a series of different buffer systems of constant ionic strength to ensure that any observed change in activity is due to pH and not the buffer composition itself. nih.gov While comprehensive pH profiling data for S1P with this specific substrate is not readily available, studies on S1P and related subtilases are often conducted at a physiological or slightly alkaline pH. For instance, kinetic analyses of S1P have been successfully carried out in buffers at pH 7.4 or 7.5. oup.comnih.gov Other subtilases have shown optimal activity at pH 8.0. nih.gov The Golgi apparatus, where S1P is active, has a pH gradient ranging from neutral to mildly acidic, suggesting that S1P's activity profile is tuned to this specific cellular environment.

Methodological Applications of Ac Arg Ser Leu Lys Amc in Enzyme Research

Utilization in High-Throughput Screening (HTS) for S1P Modulators

The robust and sensitive nature of the fluorometric assay using Ac-Arg-Ser-Leu-Lys-AMC makes it highly suitable for high-throughput screening (HTS) campaigns aimed at identifying novel modulators of S1P activity.

HTS assays for S1P inhibitors are typically configured by incubating the enzyme with the fluorogenic substrate and a library of test compounds. pnas.org A decrease in the rate of fluorescence generation compared to a control reaction without the compound indicates potential inhibition of S1P activity. nih.gov Conversely, an increase in the fluorescence signal would suggest the presence of an S1P activator.

The assay is usually performed in a multi-well plate format (e.g., 96- or 384-well plates) to allow for the simultaneous testing of thousands of compounds. thermofisher.com Automated liquid handling systems are often employed to dispense the reagents and compounds, ensuring high precision and throughput. The fluorescence is read at a specific time point (endpoint assay) or continuously over a period (kinetic assay) using a plate reader. researchgate.net

For compounds identified as "hits" in the primary screen, further dose-response studies are conducted to determine their potency, typically expressed as the half-maximal inhibitory concentration (IC50) or effective concentration (EC50). nih.gov Secondary assays are also essential to confirm the mechanism of action and to rule out non-specific effects, such as compound autofluorescence or aggregation. mdpi.com

A variety of compound libraries can be screened using the this compound based assay to discover S1P modulators. These libraries can range from small, focused collections of known protease inhibitors to large, diverse libraries of synthetic small molecules or natural products.

Strategies for screening often involve a tiered approach. A primary HTS of a large, diverse library is conducted to identify initial hits. These hits are then subjected to a series of secondary and tertiary assays to validate their activity, determine their selectivity against other proteases, and assess their drug-like properties. This process helps to eliminate false positives and prioritize the most promising candidates for further development. The use of peptide-based libraries can also be a strategy to identify potent and selective inhibitors. researchgate.netmdpi.com

Application in Investigating Protease Inhibitor Mechanisms

The fluorogenic peptide substrate, this compound, is a valuable tool for probing the mechanisms of protease inhibitors, particularly those targeting Site-1 Protease (S1P). Its structure mimics the RSLK cleavage site within the S1P propeptide, allowing for sensitive and continuous monitoring of enzyme activity through the release of the fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) group. echelon-inc.comruixibiotech.comglpbio.com This property is leveraged to characterize the potency, binding modes, and selectivity of inhibitory compounds.

Determination of Inhibition Constants (IC50, Ki)

A primary application of this compound is in the quantitative assessment of inhibitor potency by determining key inhibition constants such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). In a typical assay, the rate of substrate cleavage by S1P is measured by monitoring the increase in fluorescence over time. When an inhibitor is introduced, it binds to the enzyme, reducing the rate of AMC release.

By measuring the enzyme's reaction rate at various inhibitor concentrations, a dose-response curve can be generated, from which the IC50 value is calculated. This value represents the concentration of inhibitor required to reduce enzyme activity by 50%. For a more detailed characterization, the inhibition constant (Ki), which defines the binding affinity of the inhibitor to the enzyme, can be determined. For example, in studies of the small molecule inhibitor PF-429242, assays using this compound were instrumental. Analysis of the inhibition of the S1P/SPRING ectodomain complex by PF-429242 led to the determination of a Ki of 12 nM. pnas.org

Table 1: Inhibition Constant for S1P Inhibitor Determined with this compound

| Inhibitor | Target Enzyme Complex | Substrate | Ki Value | Inhibition Mode |

|---|---|---|---|---|

| PF-429242 | S1Pecto/SPRINGecto | This compound | 12 nM | Competitive |

Data sourced from PNAS. pnas.org

Elucidation of Inhibitor Binding Modes

Understanding how an inhibitor interacts with its target enzyme is crucial for drug development. Kinetic experiments using this compound can help elucidate the inhibitor's binding mode (e.g., competitive, noncompetitive, or uncompetitive). This is achieved by measuring the enzyme's kinetics at different substrate and inhibitor concentrations.

For instance, studies with the inhibitor PF-429242 and the S1P/SPRING complex confirmed a competitive mode of inhibition. pnas.org This finding indicates that the inhibitor binds to the active site of the enzyme, directly competing with the this compound substrate. Such kinetic data, when combined with structural biology techniques like cryo-electron microscopy, provides a comprehensive picture of the inhibitor-enzyme interaction. In the case of PF-429242, structural analysis revealed that the inhibitor binds in the S4 pocket of S1P, the same pocket that accommodates the crucial P4 Arginine residue of the substrate. pnas.org

Evaluation of Inhibitor Potency and Selectivity against S1P

This compound is essential for evaluating the potency and selectivity of inhibitors against S1P. Potency is directly measured by the Ki value, with lower values indicating a more potent inhibitor. The 12 nM Ki of PF-429242, determined using this substrate, establishes it as a potent inhibitor of S1P. pnas.org

Selectivity assays are critical to ensure that an inhibitor targets S1P specifically, without affecting other proteases, which could lead to off-target effects. This compound can be used in parallel assays with other fluorogenic substrates specific to different proteases to create a selectivity profile. Furthermore, the substrate can be used to test inhibitor potency against mutated versions of the enzyme. For example, an S1P mutant (I308A) was engineered to reduce steric hindrance at the P2 substrate position. This mutant enzyme not only showed increased activity against this compound but also demonstrated approximately 10-fold resistance to PF-429242, providing insights into the structural basis of both substrate recognition and inhibition. pnas.org

Investigating S1P Activity in Biological Samples

Moving from purified enzymes to complex biological environments like cell lysates and tissue homogenates presents a different set of challenges. This compound can be used as a probe to measure S1P activity in these samples, offering insights into the enzyme's function in a more physiologically relevant context.

Preparation of Cell Lysates and Tissue Homogenates for S1P Assay

Proper sample preparation is critical for obtaining reliable measurements of S1P activity. The goal is to efficiently extract the enzyme while preserving its activity and minimizing the impact of interfering substances. The general workflow is applicable to both cultured cells and tissues.

For Cell Lysates:

Adherent cells are first washed with cold phosphate-buffered saline (PBS) and then detached, often using trypsin. cloud-clone.com

Both adherent and suspension cells are collected by centrifugation. cloud-clone.com

The cell pellet is resuspended in a fresh, cold lysis buffer. This buffer typically contains detergents (e.g., Triton X-100) to solubilize membranes and is fortified with a protease inhibitor cocktail to prevent degradation of the target enzyme by other proteases. nih.gov

Lysis can be enhanced by mechanical disruption, such as multiple passes through a narrow-gauge needle or sonication, until the solution is clear. cloud-clone.comnih.gov

The lysate is then centrifuged at high speed (e.g., 10,000-14,000 x g) to pellet cellular debris. cloud-clone.comassaygenie.com

The resulting clear supernatant, which contains the soluble proteins including S1P, is collected for the activity assay. cloud-clone.comassaygenie.com

For Tissue Homogenates:

Tissues are thoroughly rinsed in ice-cold PBS to remove excess blood. cloud-clone.comelkbiotech.com

The tissue is minced into small pieces and homogenized in a cold lysis buffer, typically using a glass or mechanical homogenizer on ice. cloud-clone.comelkbiotech.com The ratio of buffer to tissue weight is carefully controlled (e.g., 9:1 v/w). elkbiotech.comelkbiotech.com

The resulting suspension may be further disrupted by sonication to ensure complete cell lysis. cloud-clone.comelkbiotech.com

The homogenate is centrifuged to clarify the extract, and the supernatant is collected for analysis. cloud-clone.comelkbiotech.comelkbiotech.com

Table 2: General Protocol for Sample Preparation for S1P Activity Assay

| Step | Procedure for Cell Lysates | Procedure for Tissue Homogenates | Purpose |

|---|---|---|---|

| 1. Washing | Wash cells with cold PBS. cloud-clone.com | Rinse tissue with ice-cold PBS. cloud-clone.comelkbiotech.com | Remove contaminants and blood. |

| 2. Collection/Disruption | Collect cells by centrifugation. cloud-clone.com | Mince tissue into small pieces. cloud-clone.comelkbiotech.com | Concentrate cells/prepare for lysis. |

| 3. Lysis | Resuspend in cold lysis buffer with protease inhibitors; use sonication or needle passage if needed. cloud-clone.comnih.gov | Homogenize in cold lysis buffer with protease inhibitors; use a glass homogenizer and/or sonication. cloud-clone.comelkbiotech.comelkbiotech.com | Release intracellular contents, including S1P. |

| 4. Clarification | Centrifuge at 10,000-14,000 x g for 5-10 minutes. cloud-clone.comassaygenie.com | Centrifuge at 10,000 x g for 5 minutes. elkbiotech.comelkbiotech.com | Remove insoluble debris. |

Challenges and Solutions for Measuring S1P Activity in Complex Biological Matrices

Measuring S1P enzymatic activity in samples like cell lysates or tissue homogenates is inherently more complex than using purified enzymes. Several challenges must be addressed to ensure data accuracy and reliability.

Challenges:

Blood Contamination: Tissue samples can be contaminated with blood, which has high concentrations of certain lipids and proteases that can interfere with the assay. portlandpress.com

Interfering Proteases: Lysates contain numerous proteases besides S1P that could potentially cleave the this compound substrate, leading to false-positive results.

Low Enzyme Abundance: S1P may be present at very low concentrations in certain tissues or cell types, making its activity difficult to detect above the background signal. karger.com

Matrix Effects: Components within the lysate or homogenate can interfere with the fluorescent signal. This can include quenching, where other molecules absorb the emitted light, or autofluorescence from the sample itself, which increases background noise. Some fluorescent methods have been described as "leaky," which can make results difficult to validate. karger.com

Rapid Metabolism: The substrate or the fluorescent product (AMC) can be rapidly metabolized by other enzymes in the crude extract, leading to an underestimation of S1P activity. portlandpress.com

Solutions:

Careful Sample Preparation: Thoroughly rinsing tissues with PBS is a critical first step to minimize blood contamination. cloud-clone.comelkbiotech.com

Use of Specific Inhibitors: To address the issue of non-specific substrate cleavage, a cocktail of inhibitors targeting other classes of proteases can be included in the assay buffer. The most definitive approach is to run a parallel reaction in the presence of a known, specific S1P inhibitor (like PF-429242); the difference in activity between the inhibited and uninhibited samples represents the true S1P activity.

Sensitive Detection Methods: When enzyme abundance is low, highly sensitive fluorescence detectors are required. In some related fields, this challenge has led to the use of more complex but sensitive techniques like mass spectrometry, which often requires derivatization of the product to make it detectable. karger.com

Appropriate Controls: Running multiple controls is essential. This includes a "no enzyme" control (lysate that has been boiled or lacks the substrate) to measure background fluorescence and a "no inhibitor" control to establish maximal enzyme activity.

Enrichment of S1P: In cases of very low abundance or high interference, a partial purification or immunoprecipitation of S1P from the lysate prior to the activity assay may be necessary to enrich the enzyme and remove interfering substances.

Broader Research Applications of Ac Arg Ser Leu Lys Amc Beyond S1p

Exploration as a Substrate for Other Proteases

The sequence of a peptide substrate is a primary determinant of its specificity. The Ac-Arg-Ser-Leu-Lys-AMC sequence, with basic amino acid residues (Arginine and Lysine) at the P4 and P1 positions respectively, suggests it could be a target for a class of proteases known as trypsin-like proteases, which preferentially cleave after such residues. nih.gov

Cathepsin S is a cysteine protease with significant roles in immune responses, particularly in the processing of the MHC class II-associated invariant chain. researchgate.net Its substrate specificity has been a subject of intense study to develop selective tools for research and potential therapeutics. nih.gov Studies mapping the specificity of Cathepsin S reveal a preference for hydrophobic residues like valine and methionine at the P2 position and less stringent requirements at the P1 position, where it can accept basic residues. researchgate.netnih.gov

While specific substrates like Ac-KQKLR-AMC have been developed for Cathepsin S, the sequence of this compound presents features that could be recognized by this enzyme. researchgate.net The P2-Leucine is a large hydrophobic residue, and the P1-Lysine is a basic residue, characteristics that align with the known permissiveness of the Cathepsin S active site. nih.govacs.org Therefore, while not a primary or highly specific substrate, this compound could potentially be used in broader screening assays to profile Cathepsin S activity, likely exhibiting some level of cleavage.

The potential for a single protease substrate to be cleaved by multiple enzymes, known as cross-reactivity, is a critical consideration in protease research. nih.gov The design of highly selective substrates is challenging due to overlapping specificities among protease families. nih.gov The this compound sequence contains cleavage motifs relevant to several protease families beyond S1P.

Trypsin-like serine proteases, for example, are defined by their strong preference for cleaving peptide bonds C-terminal to basic amino acid residues like Arginine (Arg) and Lysine (Lys) at the P1 position. nih.gov Given that this compound terminates with Lysine at the P1 position, it is a candidate substrate for enzymes such as trypsin, thrombin, and various kallikreins. nih.govnih.gov Investigating the cleavage of this substrate by a panel of such proteases can provide valuable data on their relative activities and specificities, contributing to a better functional characterization that goes beyond standard sequence analysis. nih.gov

| Protease Family | P1 Preference | P2 Preference | P4 Preference | Potential for Ac-RSLK-AMC Cleavage |

| Trypsin-like Serine Proteases | Arg, Lys nih.gov | Variable | Variable | High |

| Cathepsin S (Cysteine Protease) | Broad (accepts basic) nih.gov | Hydrophobic (Val, Met) researchgate.net | Variable | Moderate |

| Cathepsin B (Cysteine Protease) | Arg, Lys (at P2) acs.org | Arg, Lys acs.org | Hydrophobic | Low to Moderate |

| Site-1 Protease (S1P) | Lys echelon-inc.comcore.ac.uk | Hydrophobic (Leu) core.ac.uk | Basic (Arg) core.ac.uk | High (Primary Target) |

Advanced Methodologies Integrating this compound

The utility of this compound is enhanced by its integration into advanced biochemical and cell-based methodologies. The fluorogenic AMC (7-amino-4-methylcoumarin) group is central to its function, releasing a detectable fluorescent signal upon cleavage of the amide bond by a protease. echelon-inc.comnih.gov

This principle is the foundation for numerous high-throughput screening (HTS) assays designed to discover novel protease inhibitors. researchgate.net In such assays, this compound can be used to measure the residual activity of a target protease in the presence of thousands of potential inhibitory compounds. The simplicity and sensitivity of the fluorescent readout make it ideal for automation. nih.gov

Furthermore, this substrate is part of a larger class of tools used in "degradomics," the global study of proteases and their substrates. ersnet.org It can be used in positional scanning synthetic combinatorial libraries (PS-SCL) to help define the substrate specificity of newly discovered proteases. nih.govnih.gov By systematically varying the amino acids at the P1, P2, P3, and P4 positions on an AMC-tagged peptide, researchers can rapidly map the optimal cleavage sequence for an enzyme, a critical step in understanding its biological function and designing specific probes and inhibitors. nih.gov The development of such specific tools is essential for dissecting the complex roles of proteases in health and disease. nih.gov

Combination with Positional Scanning Synthetic Combinatorial Libraries (PS-SCL) for Substrate Profiling

Positional Scanning Synthetic Combinatorial Libraries (PS-SCL) are a powerful technology used for the rapid and comprehensive profiling of protease substrate specificity. researchgate.netnih.govnih.gov This technique does not directly combine with a single, defined substrate like this compound. Instead, PS-SCL is the discovery tool that identifies optimal or preferred tetrapeptide sequences for a given protease, which can then be synthesized as individual substrates, such as this compound, for kinetic validation and further study. researchgate.netnih.gov

The core principle of PS-SCL involves the synthesis of a vast collection of peptide substrates. In a tetrapeptide library, one position (e.g., P1, P2, P3, or P4) is systematically held constant with each of the 20 proteinogenic amino acids, while the other three positions consist of an equimolar mixture of all amino acids. nih.gov This results in sub-libraries where the activity of a protease against each sub-library reveals its preference for a specific amino acid at the fixed position. pnas.org

For example, screening a protease against the P1 library might show the highest activity for sub-libraries where Arginine (Arg) or Lysine (Lys) is the fixed amino acid. Subsequent screening of the P2, P3, and P4 libraries would similarly identify the preferred amino acids for those positions. pnas.org An optimal sequence is then predicted by combining the most favored amino acid at each position. nih.gov If a PS-SCL screen of a particular protease identified Arg at P4, Ser at P3, Leu at P2, and Lys at P1 as the optimal sequence, the peptide this compound would represent the synthesized, individual substrate used to confirm this prediction and precisely measure kinetic constants. researchgate.netnih.gov

These libraries frequently employ a fluorogenic leaving group that is released upon peptide cleavage, with 7-amino-4-carbamoylmethylcoumarin (ACC) being a notable alternative to AMC. nih.govnih.gov ACC offers advantages such as a higher fluorescent yield and greater ease of synthesis using standard Fmoc chemistry, making it highly suitable for building the diverse peptide libraries required for PS-SCL. nih.govnih.gov

Table 1: Principles of Positional Scanning Synthetic Combinatorial Libraries (PS-SCL)

| Feature | Description |

| Objective | To determine the preferred amino acid sequence (substrate specificity) for a protease. nih.gov |

| Library Structure | Comprises multiple sub-libraries. In each sub-library, one amino acid position (P1, P2, P3, or P4) is fixed, while the remaining positions are a mixture of numerous amino acids. nih.gov |

| Mechanism | A protease is incubated with each sub-library. The rate of cleavage is measured by the release of a fluorophore (like AMC or ACC). The highest fluorescence indicates the preferred amino acid for that fixed position. pnas.orgnih.gov |

| Outcome | An "optimal" peptide sequence is deduced by combining the preferred amino acids from each positional screen. nih.gov |

| Validation | The deduced optimal sequence is synthesized as a single, pure peptide substrate (e.g., Ac-RSLK-AMC) to validate the library screening results and perform detailed kinetic analysis. researchgate.net |

Integration into Fluorescent Resonance Energy Transfer (FRET) Based Assays for Comparative Studies

The peptide sequence Arg-Ser-Leu-Lys can be integrated into Förster (or Fluorescence) Resonance Energy Transfer (FRET) based assays. Unlike a simple fluorogenic substrate like this compound, which relies on the cleavage and release of a single fluorescent molecule, a FRET substrate is a peptide flanked by a matched pair of molecules: a fluorescent donor and a quencher. cpcscientific.commedchemexpress.com

In a typical FRET assay design, the intact peptide holds the donor and quencher in close proximity, allowing the quencher to absorb the energy emitted by the donor, resulting in minimal to no fluorescence. When a protease cleaves the peptide sequence, the donor and quencher are separated. This separation prevents the energy transfer, and the donor's fluorescence is subsequently detected, with the increase in signal being proportional to the rate of cleavage. cpcscientific.com

To adapt the RSLK sequence for a FRET assay, a donor/quencher pair would be attached to its ends or to amino acid side chains. For example, a FRET substrate could be synthesized as Dabcyl-Arg-Ser-Leu-Lys-EDANS. In this configuration, upon cleavage of the peptide bond between Ser and Leu by a target protease, the Dabcyl quencher would be separated from the EDANS donor, leading to a measurable increase in fluorescence.

This FRET-based approach allows for highly sensitive and continuous monitoring of enzyme activity. cpcscientific.com It is particularly valuable for comparative studies, where the cleavage of the same core sequence (RSLK) can be directly compared using different detection methods (e.g., AMC release vs. FRET) or for inhibitor screening where subtle changes in activity must be detected. adipogen.com The design of FRET probes also offers flexibility, with various donor/quencher pairs available (e.g., 5-FAM/CPQ2, AlexaFluor/QSY) to suit different experimental conditions and instrumentation. cpcscientific.com

Table 2: Comparison of AMC-based and FRET-based Assays

| Feature | This compound (AMC-based) | Donor-Arg-Ser-Leu-Lys-Quencher (FRET-based) |

| Principle | Enzymatic cleavage releases the AMC fluorophore from the non-fluorescent peptide, causing an increase in fluorescence. echelon-inc.com | Enzymatic cleavage separates a donor-quencher pair, disrupting energy transfer and causing an increase in donor fluorescence. cpcscientific.commedchemexpress.com |

| Components | A single peptide sequence (RSLK) attached to a single fluorophore (AMC). | A single peptide sequence (RSLK) flanked by two different molecules: a fluorescent donor and a quencher. |

| Signal Detection | Measures the fluorescence of the liberated AMC molecule. echelon-inc.com | Measures the fluorescence of the donor molecule after its separation from the quencher. |

| Advantages | Simpler synthesis, well-established methodology. pnas.org | High sensitivity, low background signal, suitable for continuous assays and complex biological samples. |

| Example Molecules | Fluorophore: 7-amino-4-methylcoumarin (B1665955) (AMC). | Donor/Quencher Pairs: EDANS/DABCYL, 5-FAM/CPQ2. cpcscientific.com |

Future Directions and Emerging Research Avenues for Ac Arg Ser Leu Lys Amc and Analogs

The fluorogenic peptide substrate, Acetyl-Arginyl-Seryl-Leucyl-Lysyl-7-amino-4-methylcoumarin (Ac-Arg-Ser-Leu-Lys-AMC), has proven to be a valuable tool for the characterization of certain protease activities. As research progresses, several exciting avenues are emerging that promise to expand its utility and application. These future directions focus on the development of more sophisticated derivatives, integration with cutting-edge imaging and sensor technologies, and the application of powerful computational methods to refine and predict substrate-enzyme interactions.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Ac-Arg-Ser-Leu-Lys-AMC, and how do they influence its application in protease assays?

- Methodological Answer : The compound (CAS 259176-76-6) has a molecular formula of C₃₃H₅₁O₈N₉ and an average molecular weight of 701.81 g/mol. Its fluorescence properties derive from the 7-amino-4-methylcoumarin (AMC) group, which emits at 460 nm upon cleavage by proteases like Site-1 protease (S1P). The hydrophilic residues (Arg, Ser) enhance solubility in aqueous buffers, while the hydrophobic Leu and Lys residues stabilize enzyme interactions. Researchers should verify purity via HPLC (>95%) and confirm molecular integrity using mass spectrometry before experimental use .

Q. What are the optimal storage conditions for this compound to ensure long-term stability?

- Methodological Answer : Store lyophilized powder at -80°C to -20°C in airtight, light-protected vials. Reconstitute in DMSO or sterile water (depending on solubility) to prepare stock solutions (e.g., 10 mM), aliquot to avoid freeze-thaw cycles, and store at -20°C for ≤6 months. Degradation can be monitored via fluorescence decay (ex/em: 380/460 nm) over time .

Q. How should researchers design a kinetic assay using this compound to measure protease activity?

- Methodological Answer :

Substrate Titration : Test concentrations from 1–100 µM to avoid substrate inhibition.

Enzyme Dilution : Use a linear range of enzyme activity (e.g., 0.1–10 nM S1P).

Buffer Conditions : Optimize pH (6.0–8.0) and ionic strength (e.g., 50 mM Tris-HCl, 150 mM NaCl).

Data Collection : Monitor fluorescence every 30 sec for 30 min (λex/em: 380/460 nm).

Validate results with a negative control (substrate-only) and a positive control (commercially active S1P) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in kinetic parameters (e.g., Kₘ, Vₘₐₓ) when using this compound across different laboratories?

- Methodological Answer :

- Source Analysis : Compare buffer composition (divalent cations like Ca²⁺ may alter enzyme conformation), temperature (25°C vs. 37°C), and instrument calibration (fluorometer sensitivity settings).

- Data Normalization : Use internal standards (e.g., AMC calibration curves) to correct for instrument variability.

- Statistical Validation : Apply ANOVA or mixed-effects models to assess inter-lab variability. Document all parameters using the FAIR (Findable, Accessible, Interoperable, Reusable) data principles .

Q. What orthogonal techniques can confirm the specificity of this compound for S1P over related proteases (e.g., furin or kallikrein)?

- Methodological Answer :

Inhibitor Studies : Co-incubate with S1P-specific inhibitors (e.g., PF-429242) and measure residual activity.

Cross-Reactivity Assays : Test against recombinant furin/kallikrein under identical conditions.

Structural Modeling : Use tools like AutoDock to compare substrate binding pockets.

Publish negative results to enhance reproducibility and avoid publication bias .

Q. How can researchers integrate this compound into multiplex assays combining fluorescence with other detection methods (e.g., FRET or LC-MS)?

- Methodological Answer :

- FRET Compatibility : Pair with a quencher-labeled probe (e.g., Dabcyl) to reduce background noise.

- LC-MS Validation : Hydrolyze the substrate, extract AMC via solid-phase extraction, and quantify using a C18 column (retention time: 2.5 min).

- Data Integration : Use software like GraphPad Prism to synchronize fluorescence and chromatographic datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.